molecular formula C23H24N6O2S B2737488 11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene CAS No. 1326917-09-2

11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene

Cat. No. B2737488
CAS RN: 1326917-09-2
M. Wt: 448.55
InChI Key: XKFKATDTXZVORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
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Scientific Research Applications

Chemiluminescence and Synthesis of Sulfanyl-Substituted Compounds

Research involving sulfanyl-substituted compounds, such as in the study of base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, highlights the potential for applications in chemiluminescent materials and sensors. The study conducted by Watanabe et al. (2010) demonstrates how sulfanyl substitution can influence the chemiluminescence properties of compounds, suggesting possible applications in developing chemiluminescent probes or materials with specific light-emitting properties (Watanabe et al., 2010).

Heteroannulation Reactions and Antibiotic Synthesis

The synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions, as investigated by Bagley et al. (2005), showcases the compound's utility in synthesizing antibiotics and other therapeutically relevant molecules. This indicates potential applications in pharmaceutical research, particularly in the development of new antibiotics or bioactive compounds (Bagley et al., 2005).

Conformationally Constrained Amino Acids

The synthesis of conformationally constrained amino acids, as explored by Clerici et al. (1999), provides insights into the applications of such compounds in peptide research. These amino acids can be used to investigate protein-protein interactions, enzyme catalysis, and the development of peptidomimetics with enhanced stability and specificity (Clerici et al., 1999).

Optoelectronic and Redox Properties

The study on pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives by Wang et al. (2006) reveals the impact of structural modification on the redox and optoelectronic properties of organic compounds. This research underlines the potential use of such compounds in creating molecular wires, optoelectronic devices, and materials for electronic applications (Wang et al., 2006).

properties

IUPAC Name

4-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2S/c1-4-5-12-30-18-8-6-17(7-9-18)20-13-21-22-24-25-23(28(22)10-11-29(21)26-20)32-14-19-15(2)27-31-16(19)3/h6-11,20-22,24,26H,4-5,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYFUVQYKXIHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=C(ON=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene

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